![molecular formula C22H20ClN5O2S B2781065 N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872996-22-0](/img/structure/B2781065.png)
N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
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Overview
Description
“N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide” is a compound that contains a 1,2,4-triazolo[4,3-b]pyridazine core . This core is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The compound is offered by Benchchem for CAS No. 872995-27-2.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[4,3-b]pyridazine core . This core is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Scientific Research Applications
Antimalarial Research
The compound’s structure includes a [1,2,4]triazolo[4,3-a]pyridine scaffold, which has been investigated for its antimalarial potential. Researchers designed a virtual library of compounds with this scaffold, focusing on three points of randomization. Through virtual screening and molecular docking, they identified 25 hits. Notably, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide and 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one demonstrated good in vitro antimalarial activity against Plasmodium falciparum with IC50 values of 2.24 and 4.98 μM, respectively .
Other Applications
While the above fields are well-established, this compound’s unique properties may also find applications in unexpected areas. Researchers should remain open to novel possibilities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been found to interact with various enzymes and receptors, including cyclo-oxygenase (cox-1 and cox-2) and various cell membrane phospholipids .
Mode of Action
It is suggested that the compound may interact with its targets through the 1,2,4-triazolo[4,3-a]pyridine ring . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
The compound may affect the biosynthesis of prostaglandins, which are derived from arachidonic acid. This process is mediated by the action of phospholipase A2 and is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways . The inhibition of these pathways could result in anti-inflammatory effects, as seen with non-steroidal anti-inflammatory drugs (NSAIDs) .
Result of Action
The compound’s action could result in significant anti-inflammatory and analgesic activities . It may also have a low ulcerogenic and irritative action on the gastrointestinal mucosa, compared to standard treatments .
properties
IUPAC Name |
N-[2-[6-[(2-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-30-17-8-6-15(7-9-17)22(29)24-13-12-20-26-25-19-10-11-21(27-28(19)20)31-14-16-4-2-3-5-18(16)23/h2-11H,12-14H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUQEMCLUNDFJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide |
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